molecular formula C9H7F5O2S B1444552 3-(Pentafluorosulfur)cinnamic acid CAS No. 773132-79-9

3-(Pentafluorosulfur)cinnamic acid

Cat. No.: B1444552
CAS No.: 773132-79-9
M. Wt: 274.21 g/mol
InChI Key: KMBHXZKXHIDSTE-SNAWJCMRSA-N
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Description

3-(Pentafluorosulfur)cinnamic acid is an organic compound with the molecular formula C9H7F5O2S. It is a derivative of cinnamic acid, where the hydrogen atoms on the phenyl ring are replaced by pentafluorothio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluorosulfur)cinnamic acid typically involves the introduction of the pentafluorothio group into the cinnamic acid structure. One common method is the reaction of cinnamic acid with pentafluorothio reagents under specific conditions. For instance, the reaction can be carried out using pentafluorothio anhydride in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Pentafluorosulfur)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-(Pentafluorosulfur)cinnamic acid involves its interaction with molecular targets and pathways within biological systems. The pentafluorothio group can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Pentafluorosulfur)cinnamic acid is unique due to the presence of the pentafluorothio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for various applications compared to its analogs .

Properties

IUPAC Name

(E)-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-3-1-2-7(6-8)4-5-9(15)16/h1-6H,(H,15,16)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBHXZKXHIDSTE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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